molecular formula C20H11ClIN3O4 B4933362 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Cat. No.: B4933362
M. Wt: 519.7 g/mol
InChI Key: QRSJBGPZQQRICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoxazoles and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been found to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide in lab experiments is its ability to exhibit multiple biological activities. This compound may be useful in studying the mechanisms of various biological processes and in developing new treatments for diseases. However, one limitation of using this compound is its potential toxicity. Careful consideration must be taken when using this compound in lab experiments to ensure the safety of researchers and test subjects.

Future Directions

There are several future directions for research on N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could be to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, more studies could be conducted to investigate the safety and toxicity of this compound in different animal models.

Synthesis Methods

The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves the reaction of 2-amino-5-chlorobenzophenone with 2-iodophenol in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of triethylamine to obtain the final product.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClIN3O4/c21-15-7-5-11(22)9-14(15)20-24-16-10-12(6-8-18(16)29-20)23-19(26)13-3-1-2-4-17(13)25(27)28/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSJBGPZQQRICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClIN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.